4-METHOXY-2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL
Overview
Description
4-METHOXY-2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL is a synthetic organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group, a nitroisoxazole moiety, and a vinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL typically involves multiple steps. One common method starts with the preparation of 3-methyl-4-nitroisoxazole, which is then subjected to a series of reactions to introduce the vinyl and phenol groups. The key steps include:
Formation of 3-methyl-4-nitroisoxazole: This can be achieved by nitration of 3-methylisoxazole using a nitrating agent such as nitric acid.
Vinylation: The nitroisoxazole is then reacted with a suitable vinylating agent under basic conditions to introduce the vinyl group.
Coupling with 4-methoxyphenol: The final step involves coupling the vinylated nitroisoxazole with 4-methoxyphenol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction of the nitro group will produce an amino derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as optical or electronic applications.
Mechanism of Action
The mechanism of action of 4-METHOXY-2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitroisoxazole moiety can participate in redox reactions, while the phenol group can form hydrogen bonds and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: This compound shares the methoxy and phenol groups but lacks the nitroisoxazole and vinyl moieties.
4-methoxy-2-nitrophenol: Similar to the target compound but without the vinyl linkage and with a different substitution pattern on the phenol ring.
Uniqueness
4-METHOXY-2-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOL is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitroisoxazole moiety distinguishes it from simpler phenolic compounds and contributes to its diverse applications.
Properties
IUPAC Name |
4-methoxy-2-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-8-13(15(17)18)12(20-14-8)6-3-9-7-10(19-2)4-5-11(9)16/h3-7,16H,1-2H3/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJGOOXTSYNPCQ-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C=CC(=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(C=CC(=C2)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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